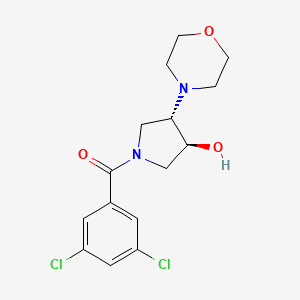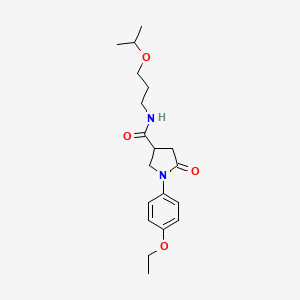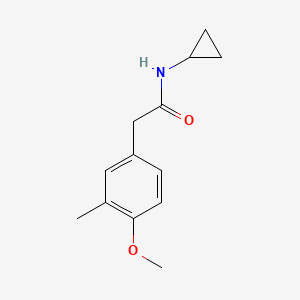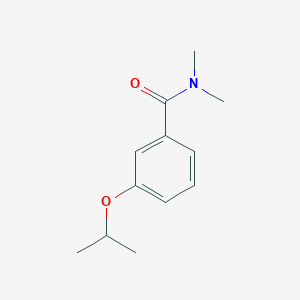![molecular formula C17H17NO B5313376 3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5313376.png)
3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-one, also known as Methoxyketamine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a derivative of ketamine, which is a widely used anesthetic drug. Methoxyketamine has been found to have a similar mechanism of action as ketamine, but with fewer side effects and greater potency. In
Mecanismo De Acción
3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of pain, mood, and cognition. By blocking this receptor, 3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine can produce analgesia, sedation, and antidepressant effects. 3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine also activates the AMPA receptor, which is involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. 3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine has also been found to increase the expression of genes involved in synaptic plasticity and neuroprotection. In addition, 3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine has been found to reduce inflammation and oxidative stress, which are implicated in the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine has several advantages for lab experiments. It is highly potent, which means that small amounts can produce significant effects. 3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine also has a relatively long half-life, which allows for sustained effects. However, 3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine has some limitations for lab experiments. It is a Schedule III controlled substance, which means that it is subject to strict regulations. 3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine is also relatively expensive, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine. One direction is to further explore its potential applications in the treatment of neurodegenerative diseases. Another direction is to investigate its effects on other neurotransmitter systems, such as the serotonin and dopamine systems. Additionally, research could focus on developing new synthesis methods for 3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine that are more efficient and cost-effective. Finally, studies could be conducted to investigate the long-term effects of 3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine on cognitive function and behavior.
In conclusion, 3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine is a promising compound with a wide range of potential applications in the field of medicine. Its unique mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it an interesting subject for further research. By continuing to study 3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine, we may be able to develop new treatments for neurodegenerative diseases and other conditions that currently have limited treatment options.
Métodos De Síntesis
3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine can be synthesized by reacting 3,4-dimethoxyphenylacetone with 4-methylphenylhydrazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain 3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine in its pure form. This synthesis method has been optimized to produce high yields of pure 3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine.
Aplicaciones Científicas De Investigación
3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine has been studied extensively for its potential applications in the field of medicine. It has been found to have a wide range of pharmacological effects, including analgesia, sedation, and antidepressant effects. 3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine has also been found to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(E)-3-(4-methylanilino)-1-phenylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-8-10-16(11-9-13)18-14(2)12-17(19)15-6-4-3-5-7-15/h3-12,18H,1-2H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABYPXFXJOEQKM-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=C/C(=O)C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5313298.png)

![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5313318.png)
![(4aS*,8aR*)-1-(2-cyclohex-1-en-1-ylethyl)-6-[(3-methylisoxazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5313322.png)
![N-(5-fluoro-2-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5313323.png)

![2-{4-[2-amino-3-cyano-6-(2,2-dimethylcyclopropyl)-5-methylpyridin-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B5313333.png)
![2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5313334.png)



![3-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile](/img/structure/B5313380.png)
![3-(2,7-diazaspiro[4.5]dec-7-ylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one hydrochloride](/img/structure/B5313381.png)
